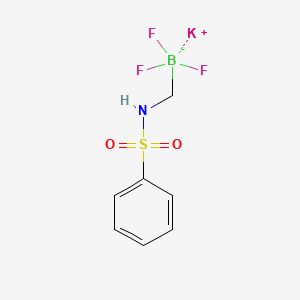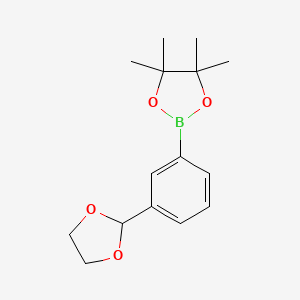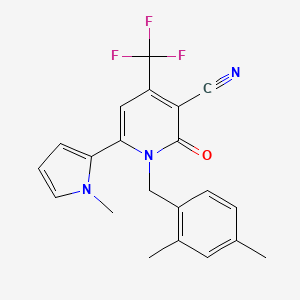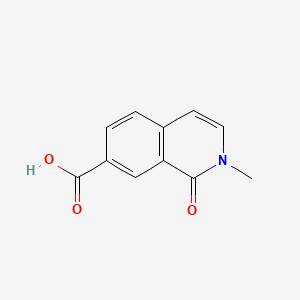
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid” is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 g/mol . The IUPAC name for this compound is 2-methyl-1-oxoisoquinoline-7-carboxylic acid .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C11H9NO3/c1-12-5-4-7-2-3-8 (11 (14)15)6-9 (7)10 (12)13/h2-6H,1H3, (H,14,15) . The Canonical SMILES representation is CN1C=CC2=C (C1=O)C=C (C=C2)C (=O)O . Physical And Chemical Properties Analysis
The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 203.058243149 g/mol . The Topological Polar Surface Area is 57.6 Ų . The Heavy Atom Count is 15 . The compound has a Formal Charge of 0 .Wissenschaftliche Forschungsanwendungen
Overview of Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), which include structures related to 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid, have been recognized as privileged scaffolds with various therapeutic potentials. Originally associated with neurotoxicity, certain THIQ derivatives have been identified as endogenous agents preventing Parkinsonism in mammals. Their applications span across treating cancer, malaria, central nervous system (CNS) disorders, cardiovascular and metabolic diseases. The US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underlines the significant role of these compounds in anticancer drug discovery (Singh & Shah, 2017).
Antioxidant Applications
Research into the antioxidant properties of ethoxyquin (EQ) and its analogs, including structures resembling 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid, has shown promising results for the protection of valuable polyunsaturated fatty acids in fish meal. The introduction of EQ analogs such as hydroquin has been patent-protected due to its efficacy and cost-effectiveness. EQ's transformation into potent antioxidants upon storage in fish meal suggests potential broader applications for these compounds (de Koning, 2002).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids, including derivatives of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid, has revealed their inhibitory effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, commonly used for fermentative production. Understanding the metabolic engineering strategies to increase microbial robustness against these inhibitions opens new pathways for the biotechnological applications of carboxylic acids (Jarboe, Royce, & Liu, 2013).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), a biomass-derived product with carboxyl and carbonyl functional groups, demonstrates the versatility and potential of compounds including 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid in drug synthesis. LEV's application ranges from raw material for direct drug synthesis to forming drug release derivatives, showcasing its role in reducing drug synthesis costs and simplifying production steps (Zhang et al., 2021).
Safety And Hazards
The safety data sheet for “1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid” suggests that in case of inhalation, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water . Vomiting should not be induced and nothing should be given by mouth to an unconscious person . A doctor or Poison Control Center should be called immediately .
Eigenschaften
IUPAC Name |
2-methyl-1-oxoisoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-5-4-7-2-3-8(11(14)15)6-9(7)10(12)13/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEDTYXCCFHQCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191059 |
Source


|
| Record name | 7-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid | |
CAS RN |
1374651-92-9 |
Source


|
| Record name | 7-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

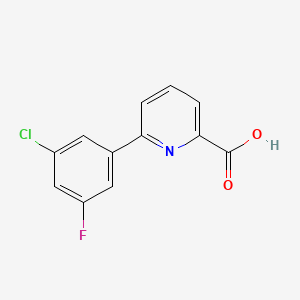
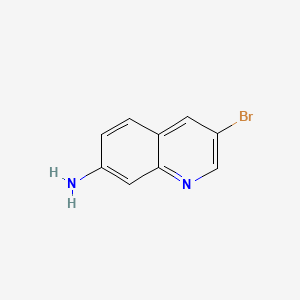
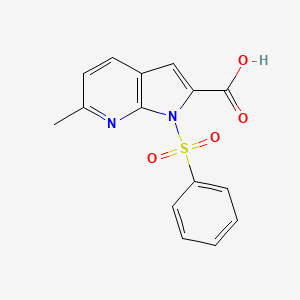
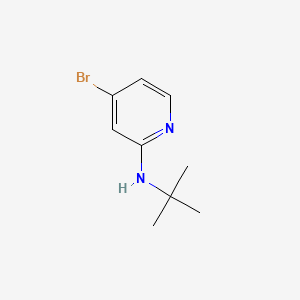
![5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole](/img/no-structure.png)
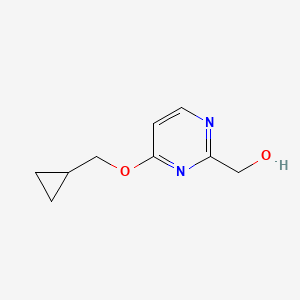
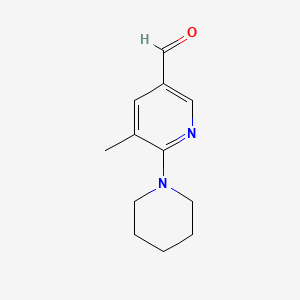
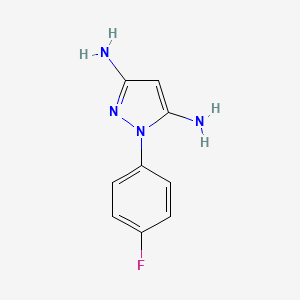
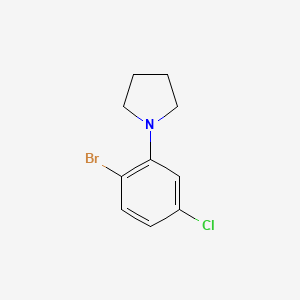
![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)
